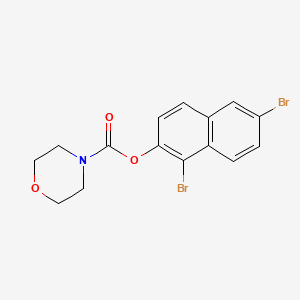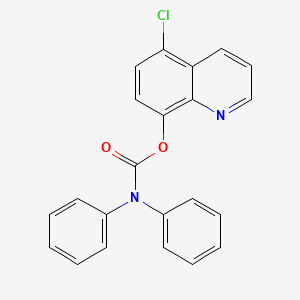
1,6-Dibromo-2-naphthyl morpholine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-二溴-2-萘基吗啉-4-羧酸酯是一种属于萘衍生物类的有机化合物。该化合物以萘环上 1 位和 6 位上的两个溴原子、连接到 4-羧酸酯基团上的吗啉环以及萘基为特征。它被用于各种化学反应,并在科学研究中具有应用。
准备方法
合成路线和反应条件
1,6-二溴-2-萘基吗啉-4-羧酸酯的合成通常涉及 2-萘酚的溴化,然后引入吗啉-4-羧酸酯基团。溴化反应条件通常涉及在溶剂(如乙酸或氯仿)存在下使用溴或溴化剂(如 N-溴代琥珀酰亚胺 (NBS))。随后引入吗啉-4-羧酸酯基团可以通过使用吗啉和合适的羧酸酯前体进行亲核取代反应来实现 .
工业生产方法
1,6-二溴-2-萘基吗啉-4-羧酸酯的工业生产方法可能涉及在受控条件下进行大规模溴化和取代反应,以确保高产率和纯度。使用连续流动反应器和自动化系统可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型
1,6-二溴-2-萘基吗啉-4-羧酸酯会发生各种化学反应,包括:
取代反应: 溴原子可以被其他亲核试剂(如胺、硫醇或醇盐)取代。
氧化反应: 萘环可以被氧化形成醌类或其他氧化衍生物。
还原反应: 溴原子可以被还原形成相应的氢化化合物。
常用试剂和条件
取代反应: 常用试剂包括胺、硫醇和醇盐,通常在碱(如氢氧化钠或碳酸钾)存在下。
氧化反应: 在酸性或碱性条件下可以使用高锰酸钾或三氧化铬等试剂。
还原反应: 常用还原剂为氢化锂铝或硼氢化钠。
主要生成物
取代反应: 生成物包括具有各种官能团的取代萘衍生物。
氧化反应: 生成物包括萘醌和其他氧化衍生物。
还原反应: 生成物包括氢化萘衍生物。
科学研究应用
1,6-二溴-2-萘基吗啉-4-羧酸酯在科学研究中具有多种应用,包括:
化学: 用作合成更复杂有机分子的构建块,以及各种化学反应中的试剂。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医药: 探索其在药物开发中的潜在用途,以及作为生化研究中的药理工具。
工业: 用于生产染料、颜料和其他工业化学品。
作用机制
1,6-二溴-2-萘基吗啉-4-羧酸酯的作用机制涉及其与特定分子靶标和途径的相互作用。溴原子和吗啉环在其反应性和生物活性中起着至关重要的作用。该化合物可以与酶、受体和其他生物分子相互作用,导致各种生化效应。涉及的具体分子靶标和途径取决于具体应用和使用环境。
相似化合物的比较
类似化合物
1,6-二溴-2-萘酚: 类似的化合物,萘环上具有两个溴原子,但没有吗啉-4-羧酸酯基团。
2-萘基吗啉-4-羧酸酯: 萘环上连接吗啉-4-羧酸酯基团的化合物,但没有溴原子。
独特性
1,6-二溴-2-萘基吗啉-4-羧酸酯的独特性在于同时具有溴原子和吗啉-4-羧酸酯基团。这种组合赋予其独特的化学和生物学特性,使其在研究和工业中具有特定的应用价值。
属性
分子式 |
C15H13Br2NO3 |
|---|---|
分子量 |
415.08 g/mol |
IUPAC 名称 |
(1,6-dibromonaphthalen-2-yl) morpholine-4-carboxylate |
InChI |
InChI=1S/C15H13Br2NO3/c16-11-2-3-12-10(9-11)1-4-13(14(12)17)21-15(19)18-5-7-20-8-6-18/h1-4,9H,5-8H2 |
InChI 键 |
CXACMDZHLADUCV-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C(=O)OC2=C(C3=C(C=C2)C=C(C=C3)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136250.png)

![3-[(3-Bromophenyl)methylthio]-4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazole](/img/structure/B12136261.png)
![1-[1-(Benzenesulfonyl)piperidine-4-carbonyl]-3-methylpiperidine](/img/structure/B12136264.png)
![5-[(4-Hydroxy-3-methoxyphenyl)methylene]-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12136269.png)

![(5Z)-2-(4-benzylpiperidin-1-yl)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B12136280.png)
![N-[(3-chlorophenyl)methyl]-3-(2,2-dichloroethenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylcyclopropane-1-carboxamide](/img/structure/B12136287.png)
![4-amino-N-[2-(4-methoxyphenyl)ethyl]-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B12136288.png)
![6-Chloro-2-(3-fluoro-4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B12136292.png)


![ethyl N-({[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate](/img/structure/B12136328.png)
![2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B12136330.png)
